molecular formula C32H62CuO4 B8730427 Copper dipalmitate CAS No. 22992-96-7

Copper dipalmitate

Cat. No. B8730427
M. Wt: 574.4 g/mol
InChI Key: GYPBUYJSHBFNEJ-UHFFFAOYSA-L
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Patent
US05443698

Procedure details

To a reaction flask was charged 20.77 g (0.08 mole) of palmitic acid, 60 g methanol and 0.50 g of tetraethylammonium chloride hydrate. Copper foil was used as the anode and a graphite rod as the cathode. A blue solid precipitated during the reaction which had to be removed from the anode surface. After passing 9,690 coulombs of electricity, 3.77 g (0.05 g mole) of copper was consumed. The solid was then filtered and dried to give a blue solid material of copper palmitate containing 15.1% copper.
Quantity
20.77 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15.1%

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cu:19]>O.[Cl-].C([N+](CC)(CC)CC)C.CO>[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cu+2:19].[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
20.77 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
60 g
Type
solvent
Smiles
CO
Step Two
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A blue solid precipitated during the reaction which
CUSTOM
Type
CUSTOM
Details
to be removed from the anode surface
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-].[Cu+2].C(CCCCCCCCCCCCCCC)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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